molecular formula C10H11FO4S B8706728 1-(2-Fluoro-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

1-(2-Fluoro-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

Cat. No. B8706728
M. Wt: 246.26 g/mol
InChI Key: FZOHNJWEATWHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4-methoxyphenyl)-2-(methylsulfonyl)ethanone is a useful research compound. Its molecular formula is C10H11FO4S and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoro-4-methoxyphenyl)-2-(methylsulfonyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-4-methoxyphenyl)-2-(methylsulfonyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-2-methylsulfonylethanone

InChI

InChI=1S/C10H11FO4S/c1-15-7-3-4-8(9(11)5-7)10(12)6-16(2,13)14/h3-5H,6H2,1-2H3

InChI Key

FZOHNJWEATWHCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CS(=O)(=O)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.15 g (44.07 mmol) of dimethylsulfone in 140 ml of anhydrous tetrahydrofuran are added dropwise at −10° C. under argon 24 ml of methyllithium solution (1.6M in diethyl ether, 38.2 mmol). The reaction mixture is stirred for 15 min at room temperature, the reaction mixture is then cooled to −60° C. A solution of 5.54 g (29.38 mmol) of 2-fluoro-4-methoxybenzoyl chloride dissolved in 60 ml of tetrahydrofuran is then added dropwise to the reaction mixture. This mixture is stirred for 4 h at between −60° C. and 0° C., then a 1M hydrochloric acid solution is added. The product is extracted several times with ethyl acetate. The organic phases are combined, dried over magnesium sulfate and concentrated. The residue is triturated in minimum methanol and the solid is filtered to yield 3.33 g (46%) of 1-(2-fluoro-4-methoxyphenyl)-2-(methylsulfonyl)ethanone in the form of a white solid.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
38.2 mmol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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